N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
Overview
Description
N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.09906259 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Evaluation of Anticancer Potential
Certain hydrazinecarbothioamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, skin, and lung cancer. The synthesized compounds exhibited moderate anticancer activity, and molecular docking calculations suggested that some of these compounds have better binding affinity than FDA-approved drugs, indicating their potential as effective anticancer agents (Chaudhary et al., 2023).
Antimicrobial Activity
Synthesis and Evaluation Against Microbial Pathogens
New series of molecules based on hydrazinecarbothioamide derivatives have been synthesized and tested for their antimicrobial activities. These compounds showed significant activity against a range of microorganisms, suggesting their potential application in developing antimicrobial drugs (Shehadi et al., 2022).
Analytical Method Development
Optimization of Detection Range by HPLC-ECI-MS
The study focused on determining optimal conditions for mass spectrometric detection of hydrazides and carbothioamides, including compounds similar to N-(3-methoxypropyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. This research facilitates the elaboration of control steps for these substances in research and production stages, highlighting the importance of accurate detection and characterization in pharmaceutical development (Varynskyi, 2018).
Drug Development Process
Lead Optimization for Cancer Treatment
A study on 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides demonstrated their potential in targeting HER-2 overexpressed breast cancer cell lines. This research signifies the role of such compounds in the drug development process, particularly for cancer treatment (Bhat et al., 2015).
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-9(4-7-17-8)10(15)13-14-11(18)12-5-3-6-16-2/h4,7H,3,5-6H2,1-2H3,(H,13,15)(H2,12,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLUJXYLKNGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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